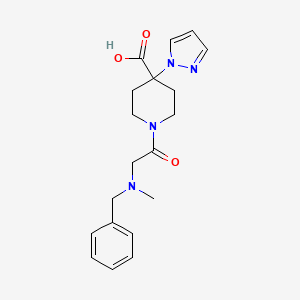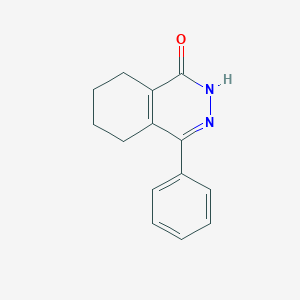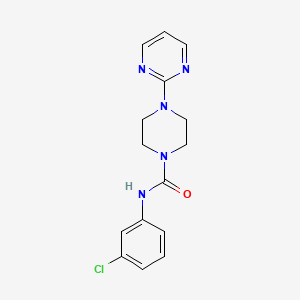
1-(N-benzyl-N-methylglycyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(N-benzyl-N-methylglycyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid, also known as BGP-15, is a chemical compound that has been studied for its potential therapeutic applications in various diseases. BGP-15 has been shown to have anti-inflammatory, anti-apoptotic, and antioxidant properties, making it a promising candidate for drug development.
作用機序
1-(N-benzyl-N-methylglycyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has been shown to exert its therapeutic effects through multiple mechanisms of action. This compound has been shown to activate heat shock proteins, which play a critical role in protecting cells from stress-induced damage. Additionally, this compound has been shown to inhibit the activity of the protein kinase R (PKR), which is involved in the regulation of inflammation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in animal models. This compound has been shown to reduce inflammation and oxidative stress, improve glucose tolerance and insulin sensitivity, and protect against apoptosis in various tissues. Additionally, this compound has been shown to improve cardiac function and reduce myocardial infarction size.
実験室実験の利点と制限
One advantage of using 1-(N-benzyl-N-methylglycyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid in lab experiments is its ability to activate heat shock proteins, which can protect cells from stress-induced damage. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a useful tool for studying these processes in various disease models. However, one limitation of using this compound in lab experiments is its relatively low solubility, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 1-(N-benzyl-N-methylglycyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid. One potential area of research is the development of this compound derivatives with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to determine the optimal dosing and administration of this compound in various disease models. Finally, more research is needed to elucidate the mechanisms of action of this compound and its potential therapeutic applications in other diseases.
合成法
1-(N-benzyl-N-methylglycyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid can be synthesized through a multi-step process that involves the reaction of benzylamine, glycine, and pyrazole with piperidine-4-carboxylic acid. This method has been optimized to produce high yields of pure this compound.
科学的研究の応用
1-(N-benzyl-N-methylglycyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has been studied extensively for its potential therapeutic applications in various diseases, including diabetes, neurodegenerative diseases, and cardiovascular diseases. This compound has been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models. Additionally, this compound has been shown to protect against oxidative stress and inflammation in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been studied for its potential cardioprotective effects, including reducing myocardial infarction size and improving cardiac function.
特性
IUPAC Name |
1-[2-[benzyl(methyl)amino]acetyl]-4-pyrazol-1-ylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-21(14-16-6-3-2-4-7-16)15-17(24)22-12-8-19(9-13-22,18(25)26)23-11-5-10-20-23/h2-7,10-11H,8-9,12-15H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBJTYFWWSILSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC(=O)N2CCC(CC2)(C(=O)O)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide](/img/structure/B5403846.png)
![cis-N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-4-hydroxycyclohexanecarboxamide](/img/structure/B5403858.png)
![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-{4-[(2-hydroxyethyl)thio]-3-nitrophenyl}acrylonitrile](/img/structure/B5403860.png)
![N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide](/img/structure/B5403866.png)
![1-allyl-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B5403870.png)
![5-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]-3-(1-naphthyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5403874.png)
![N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide](/img/structure/B5403881.png)

![(1,3-benzodioxol-5-ylmethyl)[3-(1,3-benzothiazol-2-yl)phenyl]amine](/img/structure/B5403887.png)
![ethyl [7-oxo-2-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate](/img/structure/B5403897.png)

![1-(4-fluorobenzyl)-5-(2-methoxy-5-methylbenzoyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B5403908.png)

